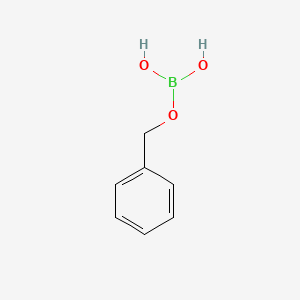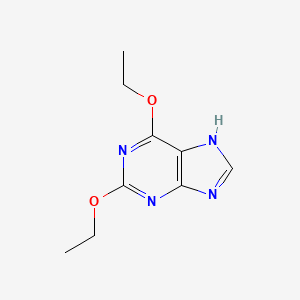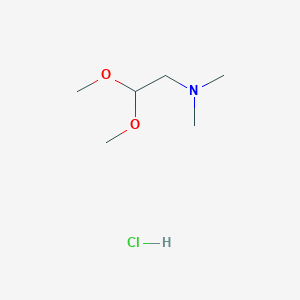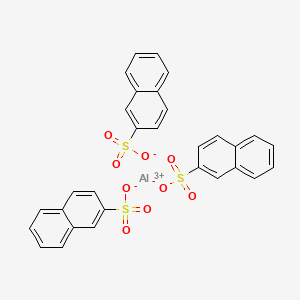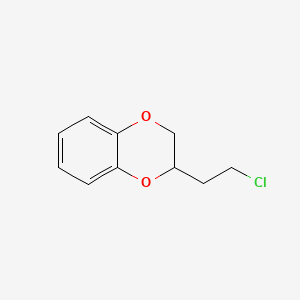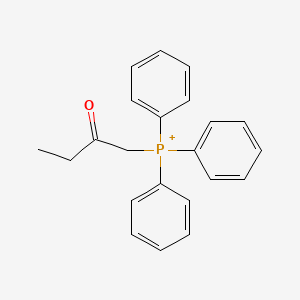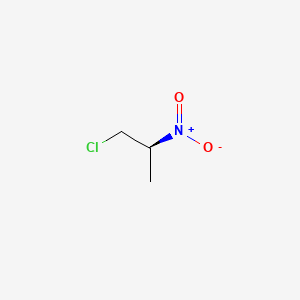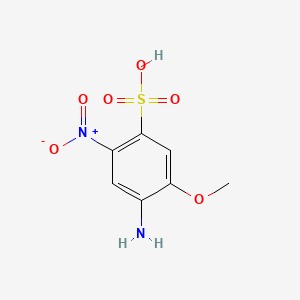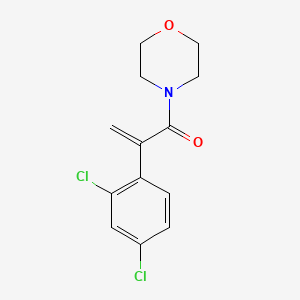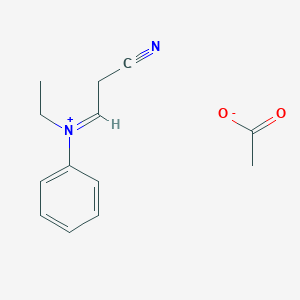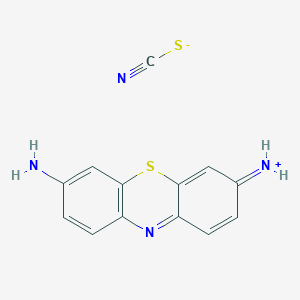
3,7-Diaminophenothiazin-5-ium thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Diaminophenothiazin-5-ium thiocyanate is a chemical compound with the molecular formula C13H10N4S2. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in dyes, pharmaceuticals, and photodynamic therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-diaminophenothiazin-5-ium thiocyanate typically involves the reaction of phenothiazine derivatives with thiocyanate ions. One common method involves the stepwise reaction of secondary amines with phenothiazine-5-tetraiodide hydrate. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Diaminophenothiazin-5-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in redox chemistry.
Reduction: Reduction reactions can convert it back to its original state or to other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenothiazine derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .
Applications De Recherche Scientifique
3,7-Diaminophenothiazin-5-ium thiocyanate has several scientific research applications:
Chemistry: It is used as a dye and a redox indicator in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in staining and imaging applications.
Industry: The compound is used in the production of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of 3,7-diaminophenothiazin-5-ium thiocyanate involves its interaction with molecular targets through its electronic structure. The compound can undergo photoexcitation, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly useful in photodynamic therapy, where the compound is activated by light to produce ROS that selectively kill cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylene Blue: Another phenothiazine derivative used in photodynamic therapy and as a dye.
Thionine: Similar in structure and used in similar applications, but with different electronic properties.
Azure A: A related compound used in biological staining and imaging.
Uniqueness
3,7-Diaminophenothiazin-5-ium thiocyanate is unique due to its specific electronic structure, which allows for efficient photoexcitation and ROS generation. This makes it particularly effective in applications like photodynamic therapy, where precise targeting and activation are crucial .
Propriétés
Numéro CAS |
85168-99-6 |
|---|---|
Formule moléculaire |
C13H10N4S2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(7-aminophenothiazin-3-ylidene)azanium;thiocyanate |
InChI |
InChI=1S/C12H9N3S.CHNS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;2-1-3/h1-6,13H,14H2;3H |
Clé InChI |
MRJXHDKSDUHJGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


